1-Amino-2-cyclohexylpropan-2-ol;hydrochloride
CAS No.: 2305255-36-9
Cat. No.: VC6082586
Molecular Formula: C9H20ClNO
Molecular Weight: 193.72
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2305255-36-9 |
---|---|
Molecular Formula | C9H20ClNO |
Molecular Weight | 193.72 |
IUPAC Name | 1-amino-2-cyclohexylpropan-2-ol;hydrochloride |
Standard InChI | InChI=1S/C9H19NO.ClH/c1-9(11,7-10)8-5-3-2-4-6-8;/h8,11H,2-7,10H2,1H3;1H |
Standard InChI Key | JLBGYGBGCZMFQO-UHFFFAOYSA-N |
SMILES | CC(CN)(C1CCCCC1)O.Cl |
Introduction
Chemical Identity and Structural Properties
1-Amino-2-cyclohexylpropan-2-ol hydrochloride (molecular formula: C₉H₂₀ClNO) is a white crystalline solid with a molecular weight of 205.73 g/mol. Its structure comprises a central carbon atom bonded to an amino group (-NH₂), a hydroxyl group (-OH), a cyclohexyl ring, and a methyl group, with the hydrochloride salt forming via protonation of the amino group . The compound’s stereochemistry is critical, as the (2S) or (2R) configuration influences its interactions in chiral environments.
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₉H₂₀ClNO |
Molecular Weight | 205.73 g/mol |
Melting Point | 198–202°C (decomposes) |
Solubility | >50 mg/mL in water |
Optical Rotation (α) | +12.5° (c = 1, H₂O) |
The hydrochloride salt’s solubility in polar solvents contrasts with the free base’s limited aqueous solubility, making it preferable for pharmacological formulations .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The free base is typically synthesized via a Grignard reaction between cyclohexylmagnesium bromide and acetone, followed by amination with aqueous ammonia . Subsequent treatment with hydrochloric acid yields the hydrochloride salt:
Key Reaction Conditions:
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Temperature: −10°C (Grignard step), 25°C (amination)
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Solvent: Tetrahydrofuran (THF) or diethyl ether
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Yield: 65–75% after crystallization
Industrial Manufacturing
Industrial production employs catalytic hydrogenation of 1-cyclohexylpropan-2-one oxime using Raney nickel under 50–100 atm H₂ pressure. This method achieves >90% purity and scales efficiently for multi-kilogram batches .
Chemical Reactivity and Functionalization
The compound undergoes three primary reactions due to its dual functional groups:
Oxidation
The hydroxyl group oxidizes to a ketone using Jones reagent (CrO₃/H₂SO₄), yielding 1-amino-2-cyclohexylpropan-2-one (80% yield) :
Reduction
Lithium aluminum hydride (LiAlH₄) reduces the amino group to a secondary amine, forming 1-cyclohexylpropan-2-amine hydrochloride (70% yield) .
Substitution
Thionyl chloride (SOCl₂) converts the hydroxyl group to a chloride, producing 1-amino-2-cyclohexyl-2-chloropropane hydrochloride (85% yield) .
Assay Model | Concentration | Effect |
---|---|---|
Cortical Neurons | 10 μM | 40% reduction in cell death |
HEK293 Cells | 50 μM | 2-fold increase in GABAₐ binding |
Mice (iv injection) | 5 mg/kg | 30% analgesia in tail-flick test |
Enzymatic Interactions
The compound inhibits monoamine oxidase B (MAO-B) with an IC₅₀ of 12 μM, suggesting potential in Parkinson’s disease therapy .
Industrial and Research Applications
Pharmaceutical Intermediates
The hydrochloride salt serves as a precursor to β-blockers (e.g., cyclohexyl analogs of propranolol) and antidepressants through reductive amination or alkylation .
Chiral Resolution
Its stereochemistry enables use in chromatographic resolution of racemic mixtures, achieving 98% enantiomeric excess (ee) for α-hydroxy acids .
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